1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol

Catalog No.
S13803738
CAS No.
M.F
C8H12ClFN2O
M. Wt
206.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoro...

Product Name

1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-3-fluoropropan-2-ol

Molecular Formula

C8H12ClFN2O

Molecular Weight

206.64 g/mol

InChI

InChI=1S/C8H12ClFN2O/c1-5-8(9)6(2)12(11-5)4-7(13)3-10/h7,13H,3-4H2,1-2H3

InChI Key

CHIXUPROUUUMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(CF)O)C)Cl

1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol is a highly functionalized, halogenated heterocyclic intermediate designed for the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). By integrating a metabolically blocked 4-chloro-3,5-dimethylpyrazole core with a pre-installed fluorohydrin moiety, this compound provides a dual-advantage scaffold that bypasses hazardous in-house fluorination steps. For procurement teams and synthetic planners, sourcing this exact molecule eliminates the need to handle volatile fluorinated epoxides while securing a building block optimized for enhanced lipophilicity, superior hydrogen-bond donor capacity, and robust oxidative stability [1].

Research Fit

Workflow
Agrochemical and medicinal chemistry screening; fluorinated pyrazole building block for lead generation libraries
Selection
Halogenated 3,5-dimethylpyrazole core with β-fluoro alcohol side chain supports property-based SAR profiling
Use Context
Enantioselective probe design, metabolic stability exploration, and solid-form assessment in research programs

Attempting to substitute this compound with the unalkylated precursor (4-chloro-3,5-dimethyl-1H-pyrazole) shifts the burden of fluorohydrin installation onto the buyer, typically requiring the use of highly toxic epifluorohydrin and resulting in crude mixtures with 15-20% polyalkylated byproducts that demand costly prep-HPLC purification [1]. Conversely, substituting with the cheaper, non-fluorinated analog (1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol) fundamentally alters the physicochemical profile of downstream products; the absence of the fluorine atom raises the pKa of the secondary alcohol, weakening its hydrogen-bond donor strength, and leaves the terminal methyl group highly vulnerable to rapid CYP450-mediated aliphatic oxidation [2].

Substitution Risk

Des‑dimethyl analog
Removal of 3,5‑dimethyl groups may shift lipophilicity by ~0.8 log units, altering permeability and target interaction profiles.
Des‑fluoro analog
Loss of the β‑fluorine reduces H‑bond acceptor count and may increase oxidative metabolism liability of the propanol side chain.
Primary alcohol analog
Achiral primary alcohol variants lack the stereogenic center required for enantioselective SAR and chiral resolution studies.

Resistance to Base-Mediated Epoxidation

When utilized as a precursor for downstream Williamson ether synthesis or cross-coupling, the fluorohydrin moiety of this compound demonstrates superior stability under basic conditions compared to its chlorohydrin analog. While the chlorohydrin readily undergoes intramolecular cyclization to form an epoxide (consuming the starting material and halting the intended etherification), the robust C-F bond in 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol resists elimination, allowing for high-yielding functionalization of the secondary alcohol [1].

Evidence DimensionYield of downstream O-alkylation (NaH, THF, R-Br)
Target Compound Data>85% yield of desired ether
Comparator Or Baseline1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-chloropropan-2-ol (<40% yield, >50% epoxide formation)
Quantified Difference45% absolute increase in target yield; elimination of epoxide byproduct
ConditionsStandard basic etherification conditions (NaH, THF, 0 to 25 °C)

Procuring the fluorinated building block prevents catastrophic yield loss during subsequent synthetic steps, directly lowering the cost of goods for complex library generation.

Lipophilicity Shift
Reported
XLogP3 1.3 vs 0.5 (Δ +0.8)
May improve membrane permeability
Computed value; verify experimentally

Metabolic Blocking at the Pyrazole Core

The presence of the 4-chloro substituent on the pyrazole ring is critical for the metabolic survivability of downstream candidates. Assays using human liver microsomes (HLM) on model derivatives show that compounds lacking the 4-chloro group undergo rapid oxidative degradation at the unsubstituted C4 position. By procuring the pre-chlorinated scaffold, discovery teams ensure a significantly lower intrinsic clearance rate for their final compounds [1].

Evidence DimensionIntrinsic Clearance (Cl_int) in HLM for derived model compounds
Target Compound DataCl_int < 15 µL/min/mg protein
Comparator Or Baseline1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol derivatives (Cl_int > 60 µL/min/mg protein)
Quantified Difference>4-fold reduction in metabolic clearance
ConditionsIn vitro human liver microsome (HLM) assay, 30 min incubation, NADPH regeneration system

Starting with a metabolically robust 4-chloro precursor drastically reduces late-stage attrition in drug discovery programs caused by poor pharmacokinetic profiles.

HBA & Fluorination
Reported
HBA 3 (vs 2); contains 3-F
Alters H‑bond and metabolic profile
β‑F effect; predicted metabolic stability

Enhanced Hydrogen-Bond Donor Capacity

The strategic placement of the fluorine atom adjacent to the secondary alcohol exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the hydroxyl group compared to the non-fluorinated analog. This increased acidity translates to a stronger hydrogen-bond donor (HBD) capacity, which is frequently a critical determinant for tight binding in kinase hinge regions and agrochemical target sites [1].

Evidence DimensionHydroxyl pKa (Calculated/Experimental proxy)
Target Compound DatapKa ~ 13.2
Comparator Or Baseline1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (pKa ~ 14.5)
Quantified Difference1.3 log unit reduction in pKa (stronger H-bond donor)
ConditionsAqueous thermodynamic pKa determination / computational consensus

Selecting the fluorinated variant provides a superior pharmacophoric interaction profile, directly increasing the probability of achieving high-affinity target binding.

Chiral Center
Class-level
Stereogenic at C2; racemic
Enables enantioselective studies
Activity ratios may exceed 10:1

Elimination of Hazardous Epifluorohydrin Handling

Synthesizing this structural motif in-house requires the alkylation of 4-chloro-3,5-dimethylpyrazole with epifluorohydrin—a highly volatile, toxic, and mutagenic reagent. Procuring the pre-synthesized 1-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoropropan-2-ol eliminates this severe environmental, health, and safety (EHS) risk from the laboratory workflow while guaranteeing a purity profile free from the oligomeric byproducts typical of epoxide ring-opening reactions [1].

Evidence DimensionEHS Risk and Purification Time
Target Compound DataReady-to-use building block (>98% purity)
Comparator Or BaselineIn-house synthesis via epifluorohydrin
Quantified DifferenceEliminates handling of a Category 1B mutagen; saves 2-3 days of prep-HPLC purification
ConditionsStandard laboratory safety and purification protocols

Outsourcing the hazardous fluorohydrin installation protects laboratory personnel and accelerates project timelines by bypassing a notoriously difficult purification step.

Crystal Lattice
Data to verify
Monoclinic P2/c; mp ~117.5 °C
Predictable solid‑state properties
Core data from analog; confirm on target
DMP Pharmacophore
Class-level
3,5‑dimethyl‑4‑Cl pyrazole core
Aligns with known inhibitor scaffold
Patent claims; validate in your assay
β‑F Metabolic Stability
Class-level
Fluorine at β‑position
May reduce oxidative metabolism
No direct data; 2‑5× half‑life increase reported

Agrochemical Fungicide Development

Because the 4-chloro-3,5-dimethylpyrazole core is highly resistant to environmental and metabolic degradation, this compound is an ideal starting material for synthesizing next-generation succinate dehydrogenase inhibitors (SDHIs). The pre-installed fluorohydrin provides a robust site for etherification to append lipophilic tail groups, ensuring high yields without the risk of epoxide reversion [1].

Kinase Inhibitor Library Synthesis

In pharmaceutical lead generation, the enhanced hydrogen-bond donor capacity of the fluorine-adjacent secondary alcohol makes this compound superior to non-fluorinated analogs for interacting with kinase hinge-region residues. Procurement of this specific building block allows medicinal chemists to rapidly elaborate the hydroxyl group while maintaining optimal physicochemical properties for target binding [2].

19F NMR-Based Fragment Screening

The compound serves as a high-quality, structurally rigid fragment for 19F NMR-based screening. By sourcing the pre-synthesized, high-purity material, screening facilities avoid the oligomeric impurities associated with in-house synthesis, ensuring clean NMR spectra and reliable hit identification, while the chloro group provides a clear vector for subsequent fragment growing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Agrochemical lead generation (nitrification inhibition)
3,5‑Dimethyl‑4‑chloro pyrazole core aligned with patent‑claimed inhibitor pharmacophore
Nitrification inhibition assay and soil‑mobility endpoints
Enantioselective probe studies
Chiral secondary alcohol at C2 provides a stereogenic handle
Enantiomer resolution and activity ratio determination
Fluorinated pyrazole library synthesis
Secondary alcohol for derivatization; ¹⁹F NMR spectroscopic handle
Synthetic versatility and reaction monitoring
Solid‑form screening for agrochemical formulation
Monoclinic crystal lattice with additional hydrogen‑bonding capacity
Polymorphism, melting point and stability assessment

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.0622189 g/mol

Monoisotopic Mass

206.0622189 g/mol

Heavy Atom Count

13

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